N-[(4-Bromo-3-chlorophenyl)methyl]cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Bromo-3-chlorophenyl)methyl]cyclohexanamine is a chemical compound characterized by a bromine and chlorine atom on a phenyl ring, which is attached to a cyclohexanamine group
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis begins with the bromination and chlorination of benzene to produce 4-bromo-3-chlorobenzene.
Reduction: The brominated and chlorinated benzene undergoes reduction to form the corresponding benzylamine.
Cyclohexanone Formation: Cyclohexanone is synthesized through the oxidation of cyclohexanol.
Amination: The final step involves the reaction of cyclohexanone with the benzylamine to form this compound.
Industrial Production Methods: Industrial production typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the bromine or chlorine positions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield phenolic compounds.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of different halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds play a role. Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-[(4-Bromo-3-chlorophenyl)methyl]cyclohexanamine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and chlorine atoms on the phenyl ring can influence the compound's binding affinity to receptors and enzymes, leading to various biological effects.
Comparison with Similar Compounds
N-[(4-Bromo-3-chlorophenyl)methyl]aniline
N-[(4-Bromo-3-chlorophenyl)methyl]ethanol
N-[(4-Bromo-3-chlorophenyl)methyl]methanol
Uniqueness: N-[(4-Bromo-3-chlorophenyl)methyl]cyclohexanamine is unique due to its cyclohexanamine group, which imparts different chemical and physical properties compared to its aniline, ethanol, and methanol counterparts.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(4-bromo-3-chlorophenyl)methyl]cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClN/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h6-8,11,16H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSACCHFEWNRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.